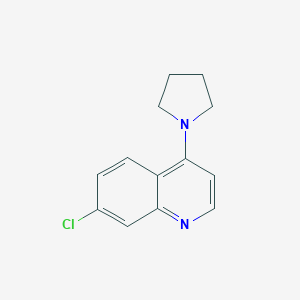
7-Chloro-4-(1-pyrrolidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV007363 is a compound from the Malaria Box collection, which is a set of over 400 compounds identified through phenotypic screens against the Plasmodium falciparum malaria parasite. This compound has shown significant potential in the treatment of malaria and other parasitic diseases .
Preparation Methods
The synthesis of MMV007363 involves several steps, including the formation of a quinolone fragment. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods for MMV007363 are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
MMV007363 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
MMV007363 has been extensively studied for its potential in treating malaria and other parasitic diseases. It has shown activity against multiple life-cycle stages of the malaria parasite, including asexual blood, liver, gametocyte, gametes, and insect ookinete stages. Additionally, it has demonstrated activity against other pathogens, including protozoa, helminths, bacterial and mycobacterial species, and even human cancer cell lines .
Mechanism of Action
The mechanism of action of MMV007363 involves the inhibition of key enzymes and pathways essential for the survival of the malaria parasite. It targets specific molecular pathways, disrupting the parasite’s ability to reproduce and survive within the host. The exact molecular targets and pathways are still under investigation, but the compound has shown promise in preclinical studies .
Comparison with Similar Compounds
MMV007363 is structurally similar to other compounds in the Malaria Box collection, such as MMV006704 and MMV666095. These compounds also contain a quinolone fragment and have shown activity against malaria. MMV007363 has demonstrated higher potency and selectivity in various assays, making it a unique and valuable candidate for further drug development .
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71g/mol |
IUPAC Name |
7-chloro-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChI Key |
RKVBRQUSBUXPGZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495156.png)
![2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495157.png)
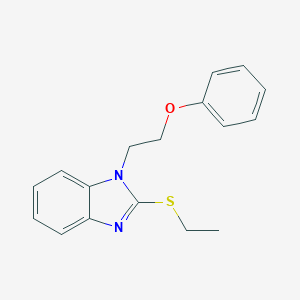
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B495163.png)
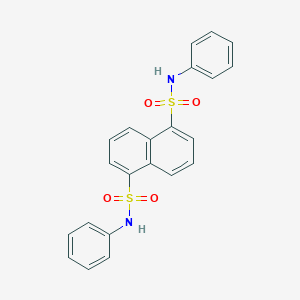
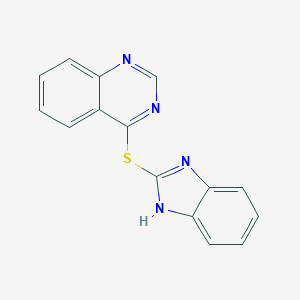
amine](/img/structure/B495169.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495170.png)
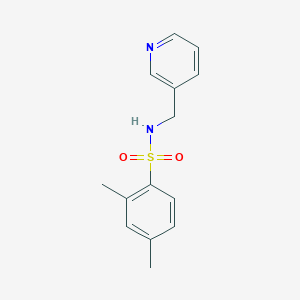
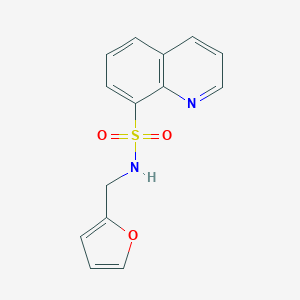
![3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B495175.png)
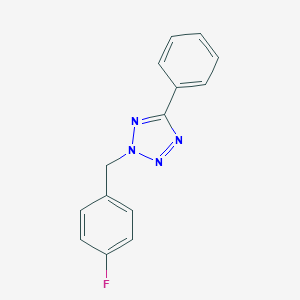
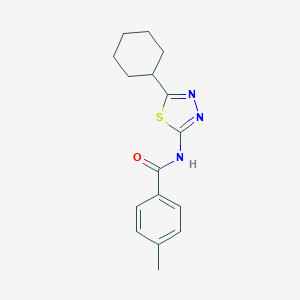
![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)
